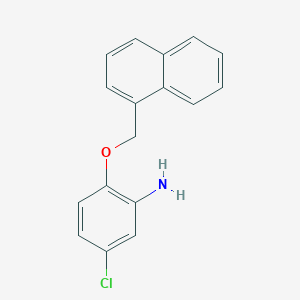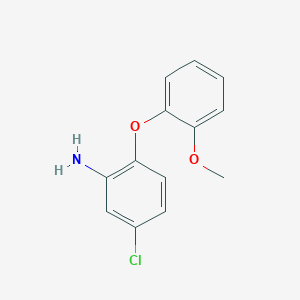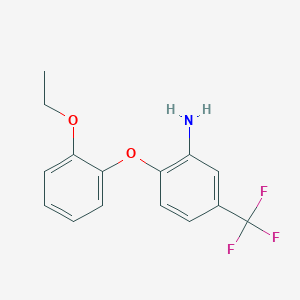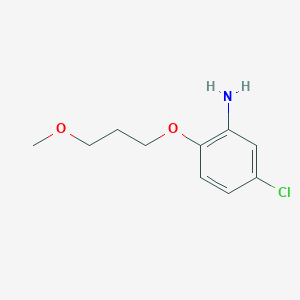
5-Chloro-2-(3-methoxypropoxy)phenylamine
Descripción general
Descripción
5-Chloro-2-(3-methoxypropoxy)phenylamine, also known as 5-chloro-2-methoxypropylamine, is an organic compound with a molecular formula of C7H13ClN2O. It is a colorless liquid at room temperature and is soluble in water, alcohol, and ether. 5-Chloro-2-(3-methoxypropoxy)phenylamine is used in various scientific applications, such as synthesis, research, and drug development. This compound has a wide range of uses in the laboratory, including its ability to be used as a catalyst in chemical reactions, as a reagent in organic synthesis, and as a reactant in the production of pharmaceuticals.
Aplicaciones Científicas De Investigación
- 5-Chloro-2-(3-methoxypropoxy)phenylamine is utilized as a specialty reagent in proteomics studies. Researchers employ it to investigate protein structures, functions, and interactions. Its specific role may involve labeling, purification, or modification of proteins for further analysis .
- 5-Chloro-2-(3-methoxypropoxy)phenylamine can act as a chlorination reagent. For instance, it can be used in the synthesis of other chlorinated compounds. Researchers have explored its efficiency in chlorination reactions, especially when adjusting reaction temperatures .
- The compound’s structure suggests potential use in photonic devices or sensors. Researchers explore its optical properties, such as fluorescence or absorption spectra. Applications could range from chemical sensors to optoelectronic devices .
Proteomics Research
Chlorination Reactions
Photonic Devices and Sensors
Mecanismo De Acción
Target of Action
Phenylamine compounds, which this compound is a derivative of, are known to interact with various biological targets .
Mode of Action
Phenylamine compounds generally act as bases, forming phenylammonium ions with strong acids
Pharmacokinetics
The compound’s molecular weight is 215.68 , which may influence its pharmacokinetic properties.
Propiedades
IUPAC Name |
5-chloro-2-(3-methoxypropoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-13-5-2-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINRTDKGFKITJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(3-methoxypropoxy)phenylamine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B3171381.png)
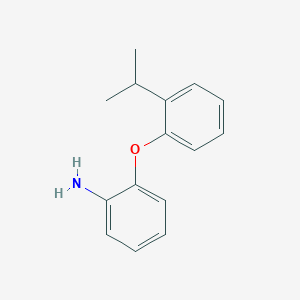
![4-[2-(3-Methylphenoxy)ethyl]piperidine](/img/structure/B3171388.png)
![4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine](/img/structure/B3171392.png)
![3-[(3-Methylphenoxy)methyl]pyrrolidine](/img/structure/B3171401.png)


![2-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline](/img/structure/B3171419.png)


